molecular formula C9H10FNO3 B12304967 O-(4-Fluorophenyl)-L-serine

O-(4-Fluorophenyl)-L-serine

Cat. No.: B12304967
M. Wt: 199.18 g/mol
InChI Key: WJHNRDRCQDYEEE-UHFFFAOYSA-N
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Description

O-(4-Fluorophenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group attached to the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluorophenyl)-L-serine typically involves the reaction of L-serine with 4-fluorophenyl derivatives under specific conditions. One common method involves the use of protecting groups to safeguard the amino and hydroxyl functionalities of serine during the reaction. The fluorophenyl group is then introduced through nucleophilic substitution reactions, often using reagents like 4-fluorobenzyl bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluorophenyl)-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

O-(4-Fluorophenyl)-L-serine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of O-(4-Fluorophenyl)-L-serine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-Fluorophenyl)-L-serine is unique due to its combination of an amino acid backbone with a fluorophenyl group. This structure imparts specific chemical and biological properties that are distinct from other fluorinated compounds.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(4-fluorophenoxy)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)

InChI Key

WJHNRDRCQDYEEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(C(=O)O)N)F

Origin of Product

United States

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